molecular formula C12H16ClN B3116748 [(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride CAS No. 219668-57-2

[(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride

Cat. No.: B3116748
CAS No.: 219668-57-2
M. Wt: 209.71 g/mol
InChI Key: AQFGVXADEYQOGC-MLBSPLJJSA-N
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Description

(2E)-3-Phenylprop-2-en-1-ylamine hydrochloride (CAS 5586-89-0), also known as cinnamylamine hydrochloride, is a substituted allylamine derivative. Its molecular formula is C₁₂H₁₄ClN, with a molecular weight of 207.70 g/mol . Structurally, it features a trans (E)-configured cinnamyl group (3-phenylprop-2-en-1-yl) linked to a propenylamine moiety, protonated as a hydrochloride salt. This compound is utilized in organic synthesis and pharmaceutical research, particularly as a building block for bioactive molecules .

Properties

IUPAC Name

(E)-3-phenyl-N-prop-2-enylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h2-9,13H,1,10-11H2;1H/b9-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFGVXADEYQOGC-MLBSPLJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC=CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC/C=C/C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-Phenylprop-2-en-1-ylamine hydrochloride, also known as N-allyl-N-(3-phenylallyl)amine hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₂H₁₆ClN
Molar Mass215.72 g/mol
Density0.942 g/cm³
Boiling Point283.1 °C (predicted)
pKa9.20 (predicted)
CAS Number63515-31-1

The biological activity of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin. This compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.

Neuroprotective Effects

Research indicates that compounds similar to (2E)-3-Phenylprop-2-en-1-ylamine can exhibit neuroprotective properties by:

  • Reducing Oxidative Stress : The compound may help in scavenging free radicals, thus protecting neuronal cells from oxidative damage.
  • Modulating Neurotransmitter Levels : It has been shown to enhance dopamine levels in certain experimental models, which is crucial for maintaining motor function and cognitive abilities.

Study 1: Neuroprotective Effects in Animal Models

A study conducted on rodents demonstrated that administration of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride led to a significant reduction in neurodegeneration markers following induced oxidative stress. The treated group showed improved behavioral outcomes compared to the control group, suggesting a protective effect against neurotoxicity.

Study 2: Interaction with Serotonergic Systems

In vitro studies revealed that the compound interacts with serotonin receptors, potentially influencing mood regulation and anxiety levels. This was evidenced by altered serotonin release patterns in neuronal cultures treated with the compound.

Pharmacological Applications

Given its biological activity, (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride may have potential applications in:

  • Neurodegenerative Diseases : Its neuroprotective effects could make it a candidate for treating conditions like Parkinson's disease.
  • Mood Disorders : The modulation of serotonin levels suggests potential use in managing depression and anxiety disorders.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • The compound has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) due to its ability to inhibit inflammation and pain pathways in biological systems . Its structure allows it to interact with specific receptors that mediate pain and inflammatory responses.
  • Chemical Synthesis
    • (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride serves as an intermediate in the synthesis of various organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique alkenyl amine structure facilitates reactions such as alkylation and cross-coupling, which are essential in creating complex molecules.
  • Biological Activity Studies
    • Research has shown that this compound exhibits significant biological activity, including antimicrobial and antifungal properties. Studies have demonstrated its efficacy against certain strains of bacteria and fungi, making it a candidate for further exploration in microbiological applications .
  • Neuropharmacology
    • The compound has been explored for its effects on neurotransmitter systems, particularly in relation to mood disorders. Its structural similarity to known psychoactive substances suggests potential applications in treating conditions such as depression and anxiety .

Case Studies

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated significant reduction in inflammation markers in animal models .
Study 2Antimicrobial activityShowed effectiveness against Staphylococcus aureus and Candida albicans .
Study 3Neuropharmacological assessmentIndicated potential antidepressant-like effects in rodent models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (2E)-3-phenylprop-2-en-1-ylamine hydrochloride, differing in substituents, stereochemistry, or amine functionalization:

(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine Hydrochloride

  • CAS : 1240591-01-8
  • Formula: C₁₃H₂₀ClNO
  • Molecular Weight : 241.76 g/mol
  • This substitution may influence binding affinity in receptor-targeted applications .

(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine Hydrochloride

  • CAS : 2007940-84-1
  • Formula: C₁₃H₁₈ClNO (estimated)
  • Molecular Weight : ~247.75 g/mol
  • Key Difference : Replacement of the propenyl group with a tetrahydrofuran (THF)-methyl moiety introduces a cyclic ether, increasing steric bulk and polarity. This modification could impact pharmacokinetic properties, such as metabolic stability .

[(2Z)-3-Phenylprop-2-en-1-yl]amine Hydrochloride (Z-Isomer)

  • CAS : 4360-51-4
  • Formula : C₉H₁₀ClN
  • Molecular Weight : 167.64 g/mol
  • Key Difference : The Z-configuration (cis) of the propenyl group creates distinct stereoelectronic effects. Geometric isomerism can significantly affect biological activity, as seen in analogous compounds where E/Z isomers show divergent receptor binding .

1-[(2E)-3-Phenylprop-2-en-1-yl]piperazine Dihydrochloride

  • CAS : EN300-754139 (Enamine Ltd)
  • Formula : C₁₃H₂₀Cl₂N₂
  • Molecular Weight : 275.22 g/mol
  • Key Difference : Incorporation of a piperazine ring introduces two amine groups, increasing basicity and enabling chelation or multi-site interactions in drug design .

(2,2-Difluoroethyl)(propan-2-yl)amine Hydrochloride

  • CAS : 1394768-25-2
  • Formula : C₅H₁₂ClF₂N
  • Molecular Weight : 159.61 g/mol
  • Key Difference : Fluorination at the ethyl group enhances lipophilicity and metabolic resistance, a common strategy in medicinal chemistry to improve bioavailability .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Feature
(2E)-3-Phenylprop-2-en-1-ylamine hydrochloride 5586-89-0 C₁₂H₁₄ClN 207.70 E-configured cinnamyl-propenylamine
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride 1240591-01-8 C₁₃H₂₀ClNO 241.76 Para-methoxy phenyl group
(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride 2007940-84-1 C₁₃H₁₈ClNO ~247.75 THF-methyl substituent
[(2Z)-3-Phenylprop-2-en-1-yl]amine hydrochloride (Z-isomer) 4360-51-4 C₉H₁₀ClN 167.64 Z-configured propenyl group
1-[(2E)-3-Phenylprop-2-en-1-yl]piperazine dihydrochloride EN300-754139 C₁₃H₂₀Cl₂N₂ 275.22 Piperazine ring
(2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride 1394768-25-2 C₅H₁₂ClF₂N 159.61 Difluoroethyl group

Discussion of Structural and Functional Implications

  • Stereochemical Influence : The Z-isomer (Compound 2.3) exhibits a cis arrangement, which may reduce steric hindrance but alter dipole moments compared to the E-isomer .
  • Polarity and Solubility : The THF group (Compound 2.2) introduces oxygen atoms, improving aqueous solubility, whereas fluorinated analogs (Compound 2.5) prioritize lipid membrane penetration .
  • Multi-Target Potential: Piperazine derivatives (Compound 2.4) offer dual amine sites for hydrogen bonding, broadening applications in kinase or GPCR inhibitor design .

Q & A

Basic Research Questions

Q. How can the synthesis of (2E)-3-phenylprop-2-en-1-ylamine hydrochloride be optimized for improved yield and purity?

  • Methodology :

  • Step 1 : Use a secondary amine precursor (e.g., propenylamine) and react it with cinnamyl chloride under basic conditions (e.g., triethylamine) to form the tertiary amine.
  • Step 2 : Purify the crude product via flash chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures). For hydrochloride salt formation, treat the free base with HCl in diethyl ether, followed by filtration and washing with sodium bicarbonate .
  • Key Parameters : Reaction stoichiometry (1:1.1 ratio of amine to cinnamyl chloride), temperature (room temperature for 12 hours), and solvent polarity for chromatography.

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm the (2E)-stereochemistry of the propenyl group and phenyl substitution pattern.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III can visualize anisotropic displacement parameters .
  • DRIFT Spectroscopy : Analyze functional groups (e.g., amine and C=C stretching vibrations) to corroborate molecular geometry .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

  • Experimental Design :

  • Solubility Testing : Dissolve the compound in solvents of varying polarity (water, ethanol, DMSO) and measure saturation points via gravimetric analysis.
  • Stability Assessment : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using HPLC with a C18 column and UV detection (λ = 254 nm).
  • Key Finding : Hydrochloride salts generally exhibit higher aqueous solubility due to ionic dissociation, but may hydrolyze in strongly acidic/basic conditions .

Advanced Research Questions

Q. What electrochemical methods are suitable for evaluating this compound’s corrosion inhibition efficacy on mild steel?

  • Methodology :

  • Potentiodynamic Polarization : Measure corrosion current density (Icorr) and Tafel slopes in 1M HCl to assess inhibition efficiency.
  • Electrochemical Impedance Spectroscopy (EIS) : Analyze charge-transfer resistance (Rct) and double-layer capacitance (Cdl) to quantify adsorption behavior.
  • Surface Analysis : Use SEM/EDX to detect organic film formation on steel surfaces.
  • Reference Study : Similar (2E)-configured inhibitors showed >85% efficiency at 0.5 mM concentration via parallel adsorption on Fe (110) surfaces .

Q. How can molecular dynamics (MD) simulations and density functional theory (DFT) elucidate adsorption mechanisms?

  • Workflow :

  • DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Mulliken charges predict interaction sites (e.g., nitrogen atoms in the amine group).
  • MD Simulations : Model adsorption on Fe (110) surfaces in a simulated HCl medium. Use COMPASS forcefield and NVT ensemble (298 K, 1 atm) to assess orientation (parallel vs. perpendicular).
  • Validation : Compare simulated binding energies with Langmuir isotherm data from experimental studies .

Q. What pharmacological assays are appropriate to assess its potential as a neurokinin receptor modulator?

  • Approach :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-Substance P) in competitive binding studies with transfected HEK293 cells expressing NK2 receptors.
  • Functional Assays : Measure intracellular Ca²⁺ flux via FLIPR® technology to evaluate agonist/antagonist activity.
  • Structural Analogs : Flunarizine dihydrochloride, which shares the (2E)-cinnamyl group, shows calcium channel-blocking activity relevant to migraine prophylaxis .

Q. How do adsorption isotherm models explain the compound’s interaction with metal surfaces?

  • Analysis :

  • Langmuir Isotherm : Fit experimental data using the equation: Cθ=1Kads+C\frac{C}{\theta} = \frac{1}{K_{ads}} + C, where θ\theta is surface coverage and KadsK_{ads} is the adsorption equilibrium constant.
  • Thermodynamic Parameters : Calculate ΔGads\Delta G_{ads} (typically -30 to -40 kJ/mol for physisorption) to distinguish between chemisorption and physisorption.
  • Case Study : PPAP-2, a structurally related compound, showed Kads=1.2×105M1K_{ads} = 1.2 \times 10^5 \, \text{M}^{-1} in 1M HCl, indicating strong surface affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride
Reactant of Route 2
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[(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride

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